

NPY5R ligand-1 as a potential therapeutic agent

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Compound of Interest

Compound Name: Neuropeptide Y5 receptor ligand-1

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An In-depth Technical Guide on NPY5R Ligands as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuropeptide Y (NPY) system, and specifically the NPY5 receptor (NPY5R), represents a significant area of interest for therapeutic intervention across a spectrum of diseases. As a G-protein coupled receptor predominantly expressed in the central nervous system, NPY5R is intricately involved in the regulation of energy homeostasis, making it a prime target for the development of anti-obesity therapeutics.[1][2] Beyond metabolism, emerging evidence implicates NPY5R in the pathophysiology of various cancers, including neuroblastoma and breast cancer, by modulating cell proliferation, survival, and migration.[3][4][5][6] This technical guide provides a comprehensive overview of NPY5R, its signaling pathways, and the therapeutic potential of its ligands. It consolidates quantitative data on key ligands, details essential experimental protocols for their evaluation, and visualizes the underlying molecular and experimental frameworks.

Introduction to the NPY5 Receptor

Neuropeptide Y receptor 5 (NPY5R) is a member of the NPY receptor family, which also includes Y1, Y2, and Y4 receptors in humans.[7][8] These are all Class A G-protein coupled receptors (GPCRs).[7] NPY5R is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[4][7][9] The receptor is highly expressed in the hypothalamus, a key brain region for regulating food intake and energy balance.[1] This localization has driven significant research into NPY5R antagonists for the treatment of obesity.

[1][10][11] Additionally, NPY5R expression has been identified in various peripheral tissues and cancer cells, broadening its therapeutic relevance.[4][12]

Mechanism of Action and Signaling Pathways

Upon ligand binding, NPY5R undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G-Protein Coupling and cAMP Inhibition

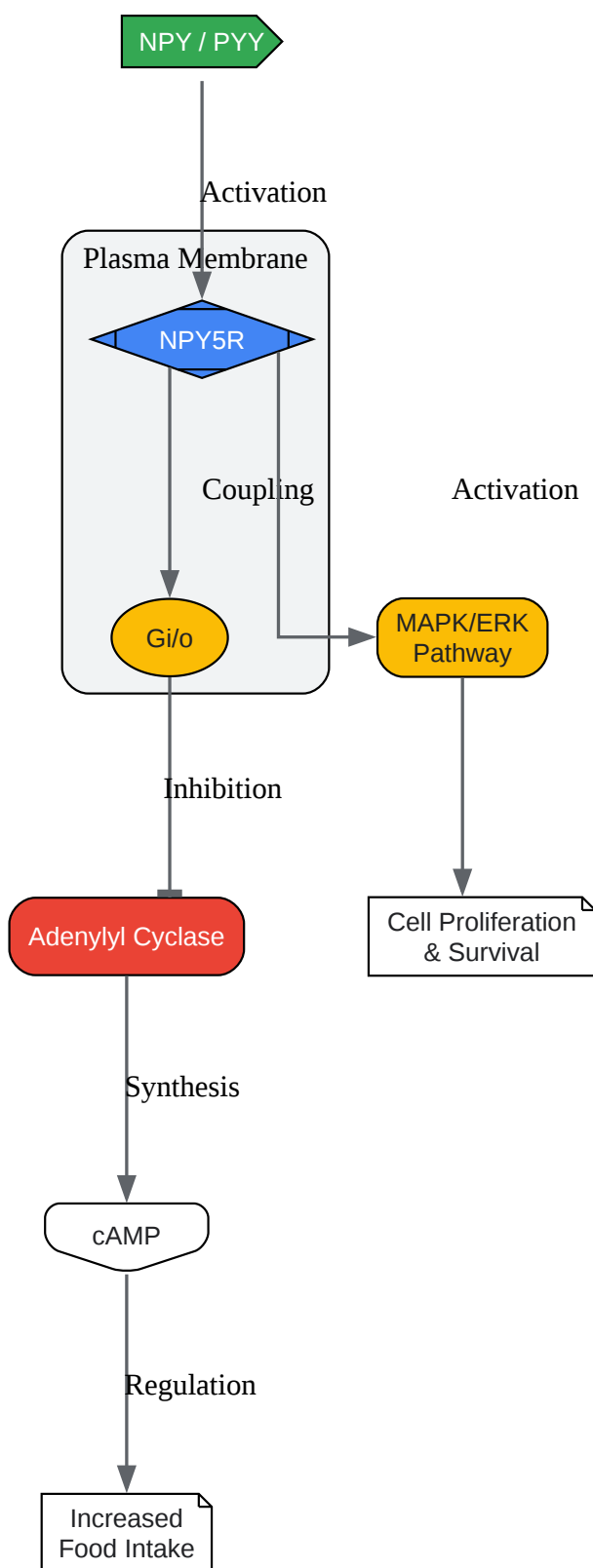
NPY5R primarily couples to inhibitory G-proteins (Gi/o).[7][13] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][13] This is a canonical pathway for many NPY receptors and contributes to the modulation of neuronal excitability and other cellular functions.[7][14]

MAPK/ERK Pathway Activation

Activation of NPY5R has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival. The pro-proliferative and pro-survival effects of NPY5R in cancer models are often attributed to the activation of the MAPK/ERK cascade.[6][15]

Crosstalk with Other Signaling Pathways

There is evidence of interplay between NPY5R and other signaling pathways. For instance, in neuroblastoma, brain-derived neurotrophic factor (BDNF) can induce NPY5R expression, and its receptor, TrkB, can transactivate NPY5R, augmenting pro-survival signals.[6] In breast cancer, NPY5R has been suggested to restrict the STAT3 signaling pathway by interacting with IL6.[5] Furthermore, NPY receptors, including Y1R and Y5R, can form heterodimers, leading to transactivation and potentially enhanced or altered downstream signaling.[14]



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Figure 1: Simplified NPY5R signaling pathways.

Therapeutic Potential of NPY5R Ligands

The development of NPY5R ligands has primarily focused on antagonists for the treatment of obesity and, more recently, cancer.

Obesity and Metabolic Disorders

The role of NPY in stimulating food intake is well-established, with this effect being mediated in part by Y1R and Y5R.^{[2][10]} This has made NPY5R an attractive target for anti-obesity drugs.^[10] Several selective NPY5R antagonists have been developed and evaluated in preclinical and clinical settings.^{[10][11]}

Ligand (Antagonist)	Model	Key Findings	Reference
MK-0557	Diet-induced obese mice	Reduced body weight gain by 40% after 35 days of chronic administration.	[11]
MK-0557	Overweight/Obese Humans (Phase II/III)	52-week trial showed a statistically significant but not clinically meaningful weight loss (1.1 kg placebo-subtracted). [16][17] Did not augment weight loss with sibutramine or orlistat.[18]	[16][17][18]
Velneperit (S-2367)	Diet-induced obese mice	Reduced body weight.	[11]
Velneperit (S-2367)	Obese Humans (Phase II)	52-week trial resulted in a 2.8 kg placebo-subtracted weight loss.	[11][17]
CGP 71683A	Lean rats	Inhibited NPY-induced food intake by 50% at 10 mg/kg.	[19]

Despite initial promise in animal models, the clinical efficacy of NPY5R antagonists for obesity has been modest.[10][16] This may be due to the redundant nature of appetite regulation systems in the brain.[19] It is now thought that targeting both Y1 and Y5 receptors might be a more effective strategy for obesity treatment.[10]

Oncology

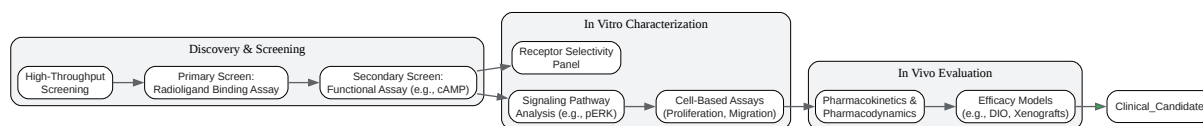
Emerging research has highlighted a significant role for the NPY system in cancer progression. NPY5R is implicated in promoting cell growth, migration, and resistance to chemotherapy in several cancer types.

- **Neuroblastoma:** High NPY release is associated with poor prognosis. The NPY/Y5R pathway promotes neuroblastoma cell survival and chemoresistance, in part through activation of the MAPK pathway.[3][4][6] Y5R expression can be induced by chemotherapy and other stress factors, acting as a pro-survival factor.[3][6]
- **Breast Cancer:** NPY5R is expressed in breast cancer cell lines and its stimulation can promote cell growth, migration, and angiogenesis.[4][5][13] Conversely, some studies suggest that NPY5R may act as a tumor suppressor in breast cancer by inhibiting the STAT3 signaling pathway.[5] Hypoxia can increase NPY5R expression, sensitizing cancer cells to NPY stimulation and promoting proliferation and migration.[13][20]
- **Ewing Sarcoma:** The NPY/Y5R axis is implicated in tumor-induced bone invasion.[6]
- **Liver Cancer:** High Y5R expression has been detected at the invasive edge of liver cancer tissue, and the NPY/Y5R pathway stimulates cancer cell motility.[3]

These findings suggest that NPY5R antagonists could be valuable therapeutic agents in oncology, potentially in combination with standard chemotherapies to overcome resistance.

Drug Development and Preclinical Evaluation Workflow

The identification and characterization of novel NPY5R ligands follow a structured drug discovery pipeline.



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Figure 2: General workflow for NPY5R ligand discovery.

Key Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize NPY5R ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for NPY5R.

Methodology:

- **Membrane Preparation:** Cell membranes are prepared from a cell line recombinantly expressing human NPY5R (e.g., CHO-K1, HEK293).^[1] Cells are harvested, homogenized in a buffer containing protease inhibitors, and subjected to differential centrifugation to isolate the membrane fraction.^[21]
- **Binding Reaction:** In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [125 I]-PYY) at a concentration near its K_d .^[1]
- **Competition Binding:** The incubation is performed in the presence of increasing concentrations of the unlabeled test compound.
- **Non-specific Binding:** A parallel set of reactions is incubated with a high concentration of a known unlabeled NPY5R ligand to determine non-specific binding.

- **Separation and Detection:** The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.^[21] The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** Competition binding curves are generated, and the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The K_i is then determined using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on cAMP levels.

Methodology:

- **Cell Culture:** CHO-K1 or HEK293 cells stably expressing NPY5R are seeded in 96-well plates.
- **Assay Conditions:** Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.^[14]
- **Agonist Mode:** Cells are treated with increasing concentrations of the test compound.
- **Antagonist Mode:** Cells are pre-incubated with increasing concentrations of the test compound, followed by stimulation with a known NPY5R agonist (e.g., NPY) at its EC₈₀ concentration. In both modes, adenylyl cyclase is stimulated with forskolin.^[14]
- **cAMP Measurement:** Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (EIA) or a fluorescence/luminescence-based biosensor.^[14]
- **Data Analysis:** Dose-response curves are plotted to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a ligand to modulate NPY5R-mediated MAPK/ERK signaling.

Methodology:

- **Cell Treatment:** Serum-starved cells expressing NPY5R are treated with the test compound (agonist or antagonist followed by agonist stimulation) for various time points (e.g., 5, 15, 30 minutes).
- **Cell Lysis:** Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
- **Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of pathway activation.

Cell Migration and Invasion Assays

Objective: To evaluate the effect of an NPY5R ligand on cancer cell motility.

Methodology:

- **Cell Culture:** Cancer cells known to express NPY5R (e.g., SK-N-BE(2) neuroblastoma, MDA-MB-231 breast cancer) are used.[\[3\]](#)[\[13\]](#)
- **Transwell Assay:**
 - **Migration:** Cells are seeded in the upper chamber of a Transwell insert (8 μ m pore size). The lower chamber contains media with or without a chemoattractant (e.g., NPY) and the test compound.

- Invasion: For invasion assays, the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel).[3]
- Incubation: The plates are incubated for a sufficient time to allow cell migration/invasion (e.g., 22-48 hours).
- Quantification: Non-migrated cells on the upper surface of the insert are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
- Data Analysis: The number of migrated/invaded cells in the treatment groups is compared to the control group.

Summary and Future Directions

The NPY5R remains a compelling therapeutic target, although its initial promise for treating obesity has been tempered by modest clinical outcomes from single-agent therapies.[16] The complex and redundant nature of energy homeostasis suggests that combination therapies or multi-target ligands may be required for significant efficacy.[10]

In contrast, the role of NPY5R in oncology is a rapidly growing field of investigation. The involvement of the NPY/Y5R axis in tumor growth, metastasis, and chemoresistance presents a strong rationale for the development of NPY5R antagonists as anti-cancer agents.[4][6] Future research should focus on elucidating the precise contexts in which NPY5R signaling is a critical driver of malignancy and evaluating the efficacy of NPY5R antagonists in relevant preclinical cancer models, both as monotherapies and in combination with existing treatments. Further exploration of NPY5R's role in cardiovascular regulation and neuropsychiatric disorders may also unveil new therapeutic opportunities.

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